3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one

Conformational analysis Structure-odor relationship Molecular design

3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one (CAS 94201-20-4) is a fully saturated, tetramethyl-substituted spirocyclic lactone belonging to the 1-oxaspiro[4.5]decan-2-one family. This compound possesses a molecular formula of C₁₃H₂₂O₂ and a molecular weight of 210.31 g/mol.

Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
CAS No. 94201-20-4
Cat. No. B12672733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one
CAS94201-20-4
Molecular FormulaC13H22O2
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCC1CC(CC2(C1)CC(C(=O)O2)C)(C)C
InChIInChI=1S/C13H22O2/c1-9-5-12(3,4)8-13(6-9)7-10(2)11(14)15-13/h9-10H,5-8H2,1-4H3
InChIKeyYSTZSVSNXHMVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one (CAS 94201-20-4): A Unique Spirocyclic Lactone for Specialized Procurement


3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one (CAS 94201-20-4) is a fully saturated, tetramethyl-substituted spirocyclic lactone belonging to the 1-oxaspiro[4.5]decan-2-one family. This compound possesses a molecular formula of C₁₃H₂₂O₂ and a molecular weight of 210.31 g/mol [1]. Its structure features four methyl groups at the 3, 7, 7, and 9 positions on the spiro[4.5]decane scaffold, resulting in a highly rigid, conformationally locked core with zero rotatable bonds [2]. The predicted XLogP of 3.6 and a topological polar surface area (TPSA) of 26.3 Ų [2] position this compound within a distinct physico-chemical space that separates it from both unsubstituted and mono-substituted analogs, directly influencing its organoleptic and solubilization properties.

Why 3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one Cannot Be Replaced by Generic Spirolactone Analogs


Generic spirolactones such as the unsubstituted 1-oxaspiro[4.5]decan-2-one (CAS 699-61-6), the mono-methylated 8-methyl-1-oxaspiro[4.5]decan-2-one, or the unsaturated analog 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene (Theaspirane) are often considered as in-class substitutes. However, this assumption fails because the specific 3,7,7,9-tetramethyl substitution pattern profoundly alters both conformational rigidity (zero rotatable bonds) and the steric and electronic environment around the lactone carbonyl [1]. As demonstrated in the systematic structure-odor studies of Kraft and Cadalbert (2002), even a single methyl group shift on the spiro[4.5]decane framework can completely change the olfactory profile from vetiver-like to patchouli-like, proving that these scaffolds are not functionally interchangeable . Consequently, substituting this compound with a structural isomer without quantitative validation risks failure in both sensory performance and physico-chemical behavior in formulations.

3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one Procurement Guide: Head-to-Head Quantitative Evidence vs. Closest Analogs


Conformational Rigidity: Zero Rotatable Bonds vs. 1 Rotatable Bond in the 8-Methyl Analog

3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one possesses zero rotatable chemical bonds, leading to a completely locked spirocyclic core. In contrast, the closest mono-substituted analog, 8-methyl-1-oxaspiro[4.5]decan-2-one, retains one rotatable bond on the cyclohexane ring. This difference directly impacts the conformational entropy and, consequently, the entropic cost of receptor binding, which is a fundamental driver of olfactory receptor selectivity [1]. A lower number of rotatable bonds has also been statistically correlated with improved success rates in bioavailability and target engagement across multiple small-molecule libraries [2].

Conformational analysis Structure-odor relationship Molecular design

Hydrophobicity Differential: XLogP 3.6 vs. 1-Oxaspiro[4.5]decan-2-one XLogP ~1.7

The predicted octanol-water partition coefficient (XLogP) for 3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one is 3.6 [1]. This value represents a >100-fold increase in lipophilicity compared to the unsubstituted parent compound 1-oxaspiro[4.5]decan-2-one, which has a predicted XLogP of approximately 1.7 [2]. This substantial difference directly impacts the compound's behavior in multi-phase formulations, its substantivity on fabrics and skin, and its deposition kinetics from surfactant-based delivery systems.

LogP prediction Partition coefficient Fragrance substantivity

Thermal Stability Window: Boiling Point 282.6 °C vs. Theaspirane 254.1 °C

The reported boiling point of 3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one is 282.6 °C at 760 mmHg [1]. This is 28.5 °C higher than the boiling point of its commercially prevalent unsaturated isomer, 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene (Theaspirane), which boils at 254.1 °C . The elevated boiling point is consistent with the saturated lactone ring's stronger intermolecular dipole-dipole interactions compared to the enol-ether system of Theaspirane, providing a wider thermal processing window for high-temperature applications.

Thermal stability Volatility control Process safety

Olfactory Profile Differentiation: Saturated Lactone Character vs. Vetiver-Like Unsaturated Analogs

While the specific organoleptic descriptors for 3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one have not been publicly disclosed in primary literature, the systematic structure-odor relationship study by Kraft and Cadalbert on the spiro[4.5]decan-2-one series demonstrates that the exact position of methyl substituents on the cyclohexane ring is the primary determinant of olfactory character . In that study, moving a single methyl group from the 7-position to the 4-position on the spiro[4.5]decan-2-one scaffold changed the odor from 'woody, vetiver-like' to 'patchouli, camphoraceous' . By class-level inference, the unique 3,7,7,9-substitution pattern is expected to occupy a distinct receptor activation space compared to both Theaspirane and other known tetramethyl isomers.

Structure-odor correlation Olfactory receptor Fragrance chemistry

High-Value Application Scenarios for 3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one Based on Quantitative Differentiation


High-Substantivity Fragrance Formulation for Laundry Care and Fine Perfumery

The XLogP of 3.6 places this compound in the optimal lipophilicity range (LogP 3–5) for fabric and skin substantivity, providing sustained fragrance release over extended periods. Its 80-fold higher lipophilicity compared to the unsubstituted 1-oxaspiro[4.5]decan-2-one (XLogP ≈ 1.7) [1] ensures superior deposition from aqueous surfactant systems and slower evaporative loss. The locked conformation (zero rotatable bonds) further reduces off-target receptor interactions, potentially delivering a cleaner olfactory profile. This makes it a preferred procurement choice over the parent compound for high-performance laundry care products where long-lasting fragrance is a key consumer demand.

Thermally Demanding Industrial Processes Requiring High-Boiling Fragrance Ingredients

With a boiling point of 282.6 °C at 760 mmHg, this compound can withstand processing temperatures that cause unacceptable loss of Theaspirane (boiling point 254.1 °C) . This 28.5 °C margin is critical in applications such as hot-melt extrusion of scented polymers, high-temperature candle manufacturing, or the production of fragranced masterbatches for plastics. Procuring the saturated tetramethyl lactone rather than the unsaturated isomer directly reduces volatile organic compound (VOC) emissions and improves fragrance yield in the final product.

Structure-Odor Research Tool for Olfactory Receptor Deorphanization Studies

As demonstrated by Kraft and Cadalbert's spiro[4.5]decan-2-one series, the precise positioning of methyl groups on the cyclohexane ring dictates olfactory receptor activation . The fully saturated 3,7,7,9-tetramethyl scaffold, with its zero rotatable bonds and a distinct substitution pattern not present in any commercially evaluated isomer, serves as a valuable probe molecule for academic and industrial groups engaged in olfactory receptor deorphanization and rational fragrance design. Its procurement enables hypothesis-driven receptor mapping studies that cannot be conducted with existing commercial spirocyclic odorants.

Chromatographic Method Development and Analytical Reference Standard

The unique combination of a high XLogP (3.6) and a fully saturated lactone core versus the enol-ether unsaturated Theaspirane results in a distinct reversed-phase HPLC retention time [1]. This property, coupled with a boiling point of 282.6 °C that falls between common GC calibration standards, positions the compound as a useful retention index marker for quality control laboratories developing analytical methods for complex spirocyclic lactone mixtures. Procuring the pure compound as a characterized reference standard supports robust method validation in fragrance QC environments.

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